molecular formula C15H10N2O B8646246 10-Oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile

10-Oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile

Cat. No.: B8646246
M. Wt: 234.25 g/mol
InChI Key: OZXFNWPZRZATNT-UHFFFAOYSA-N
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Description

10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile is a chemical compound with the molecular formula C14H11NO. It is a derivative of dibenzazepine and is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile involves several steps. One common method starts with 10-methoxy-5H-dibenz[b,f]azepine, which undergoes direct carbamoylation with isocyanic acid generated in situ from cyanates and acids. This is followed by acid hydrolysis of the enol ether . Another method involves the reaction of 10,11-dibromo-10,11-dihydrodibenzo azepine-5-carbonylchloride with suitable reagents under controlled temperature conditions .

Chemical Reactions Analysis

10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile involves its interaction with molecular targets such as voltage-sensitive sodium channels. By blocking these channels, the compound stabilizes hyperexcited neuronal membranes, inhibiting repetitive neuronal firing and reducing synaptic impulse propagation .

Comparison with Similar Compounds

10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile is similar to other dibenzazepine derivatives, such as:

These comparisons highlight the unique properties of 10,11-Dihydro-11-oxo-5H-dibenz[b,f]azepine-10-carbonitrile, particularly its specific applications and mechanisms of action.

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

5-oxo-6,11-dihydrobenzo[b][1]benzazepine-6-carbonitrile

InChI

InChI=1S/C15H10N2O/c16-9-12-10-5-1-3-7-13(10)17-14-8-4-2-6-11(14)15(12)18/h1-8,12,17H

InChI Key

OZXFNWPZRZATNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2)C#N

Origin of Product

United States

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